molecular formula C18H12Cu3O15 B3336277 tricopper;benzene-1,3,5-tricarboxylate;trihydrate CAS No. 222404-02-6

tricopper;benzene-1,3,5-tricarboxylate;trihydrate

Cat. No.: B3336277
CAS No.: 222404-02-6
M. Wt: 658.9 g/mol
InChI Key: WFVOGDIGRAGOPE-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricopper;benzene-1,3,5-tricarboxylate;trihydrate typically involves a solvothermal method. In this process, copper (II) nitrate trihydrate and benzene-1,3,5-tricarboxylic acid are dissolved in a mixture of ethanol and water. The solution is then heated in a Teflon-lined autoclave at 120°C for 18 hours. The resulting product is filtered, washed with methanol, and dried at 70°C overnight .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tricopper;benzene-1,3,5-tricarboxylate;trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper oxides, while substitution reactions can yield new metal-organic frameworks with different properties .

Mechanism of Action

The mechanism of action of tricopper;benzene-1,3,5-tricarboxylate;trihydrate involves the coordination of copper ions with benzene-1,3,5-tricarboxylate ligands, forming a highly porous framework. This structure allows for the adsorption and storage of gases, as well as the encapsulation of molecules for drug delivery. The copper ions can also participate in catalytic reactions, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricopper;benzene-1,3,5-tricarboxylate;trihydrate is unique due to its specific ligand structure, which provides a balance between porosity and stability. This makes it particularly suitable for applications in gas storage and separation, as well as catalysis .

Properties

CAS No.

222404-02-6

Molecular Formula

C18H12Cu3O15

Molecular Weight

658.9 g/mol

IUPAC Name

tricopper;benzene-1,3,5-tricarboxylate;trihydrate

InChI

InChI=1S/2C9H6O6.3Cu.3H2O/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;;3*1H2/q;;3*+2;;;/p-6

InChI Key

WFVOGDIGRAGOPE-UHFFFAOYSA-H

SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2].[Cu+2].[Cu+2]

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2].[Cu+2].[Cu+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tricopper;benzene-1,3,5-tricarboxylate;trihydrate
Reactant of Route 2
tricopper;benzene-1,3,5-tricarboxylate;trihydrate
Reactant of Route 3
tricopper;benzene-1,3,5-tricarboxylate;trihydrate
Reactant of Route 4
tricopper;benzene-1,3,5-tricarboxylate;trihydrate
Reactant of Route 5
tricopper;benzene-1,3,5-tricarboxylate;trihydrate
Reactant of Route 6
tricopper;benzene-1,3,5-tricarboxylate;trihydrate

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